molecular formula C8H15NO2 B6243854 5-hydroxy-1,4,4-trimethylpiperidin-2-one CAS No. 2402838-69-9

5-hydroxy-1,4,4-trimethylpiperidin-2-one

Cat. No.: B6243854
CAS No.: 2402838-69-9
M. Wt: 157.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-1,4,4-trimethylpiperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,4,4-trimethylpiperidin-2-one can be achieved through various methods. One common approach involves the hydrogenation of appropriate precursors under specific conditions. For instance, a hydrogen borrowing [5 + 1] annulation method using iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve large-scale hydrogenation and cyclization processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1,4,4-trimethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5-hydroxy-1,4,4-trimethylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmacological agent in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 5-hydroxy-1,4,4-trimethylpiperidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

2402838-69-9

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.